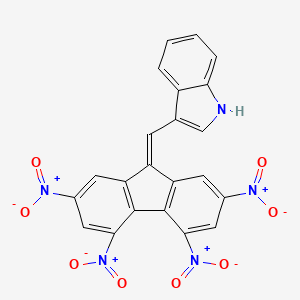
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is a complex organic compound characterized by its unique structure, which includes a fluorenylidene group and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole typically involves the condensation of 2,4,5,7-tetranitrofluorenone with indole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and fluorenylidene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.
Aplicaciones Científicas De Investigación
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is investigated for use in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the indole moiety can interact with various biological receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine
- 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)furan
- 1-(9H-Carbazol-9-yl)-3-{4-[(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl]phenoxy}-2-propanol
Uniqueness
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is unique due to its specific combination of a fluorenylidene group and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
308101-35-1 |
|---|---|
Fórmula molecular |
C22H11N5O8 |
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
3-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]-1H-indole |
InChI |
InChI=1S/C22H11N5O8/c28-24(29)12-6-16-15(5-11-10-23-18-4-2-1-3-14(11)18)17-7-13(25(30)31)9-20(27(34)35)22(17)21(16)19(8-12)26(32)33/h1-10,23H |
Clave InChI |
VZGIJCVLUQSNOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=C3C=C(C=C5[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11978669.png)
![Diisobutyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978680.png)
![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B11978681.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978686.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide](/img/structure/B11978697.png)


![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978712.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978716.png)
![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)
![1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)

![2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11978743.png)
